molecular formula C26H29N5O2S B2618001 2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide CAS No. 1358533-32-0

2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide

Cat. No. B2618001
CAS RN: 1358533-32-0
M. Wt: 475.61
InChI Key: CDWWOIIVCAPDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide” belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .


Molecular Structure Analysis

The molecular formula of the compound is C24H24FN5O2S. It has a molecular weight of 465.55. The structure consists of a pyrazolopyrimidine core with various substituents, including an ethyl group, a methyl group, a phenethyl group, and a thioacetamide group .

Scientific Research Applications

Pharmacokinetics and Bioequivalence Studies : Research on novel compounds often includes pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, a study on the bioequivalence of tablet and capsule formulations of a non-steroidal anti-inflammatory compound demonstrates the importance of comparing pharmacokinetic parameters to ensure consistent therapeutic effects across different formulations (Annunziato & di Renzo, 1993).

Potential Therapeutic Applications : Compounds may also be investigated for their therapeutic potential in treating various conditions. For instance, research into the activity of specific compounds on gastric secretion in animals and humans can reveal potential applications in gastrointestinal disorders (Bertaccini & Impicciatore, 1974).

Metabolite Identification and Characterization : Identifying and characterizing metabolites of pharmaceutical compounds is crucial for understanding their efficacy and safety. A study on the metabolism and excretion of a β3-adrenoceptor agonist, for example, provides detailed insights into the metabolic pathways and the excretion profiles of the compound and its metabolites, contributing to the knowledge base necessary for developing safe and effective medications (Takusagawa et al., 2012).

properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(3)28-31)27-26(30(25(24)33)15-14-20-11-7-6-8-12-20)34-17-22(32)29(4)21-13-9-10-18(2)16-21/h6-13,16H,5,14-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWWOIIVCAPDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)N(C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.